molecular formula C16H16ClNO2 B5738731 N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5738731
M. Wt: 289.75 g/mol
InChI Key: SDZGCXPNFZFZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange, leading to high yields of the target compounds. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized through reactions involving pyrazole and various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, demonstrating a method that could be adapted for N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide has been determined through techniques such as X-ray diffraction analysis. For instance, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid was elucidated, providing insight into potential structural characteristics of the target compound (Chi et al., 2018).

Chemical Reactions and Properties

Silylation reactions involving N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes have been studied, leading to the formation of silaheterocyclic compounds. Such reactions showcase the reactivity of acetamide derivatives and could be reflective of the chemical behavior of N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide (Lazareva et al., 2017).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involved detailed analysis of IR and MS spectroscopy, providing valuable information on the physical properties that might also be applicable to the compound (Zhong-cheng & Shu Wan-yin, 2002).

Chemical Properties Analysis

Investigations into the chemical properties of acetamide derivatives, like the catalytic hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, reveal insights into the reductive capabilities and functional group transformations relevant to understanding the chemical properties of N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-3-5-12(6-4-11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGCXPNFZFZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.